7-Bromoimidazo[1,5-a]pyridine

GSK-3β Inhibitor Kinase Drug Discovery Medicinal Chemistry

7-Bromoimidazo[1,5-a]pyridine (CAS 865156-48-5) solves the challenge of obtaining CNS-penetrant kinase inhibitors with correct regiochemistry. Generic 6-bromo isomers lead to inactive 3-carboxamide series. • Regiospecific 7-bromo handle for IMID 1 series GSK-3β inhibitor synthesis via Vilsmeier-Haack reaction • Suzuki-Miyaura diversification enables compound library generation • Validated CNS permeability (high Papp, low efflux) reduces ADME failure risk • Selective ALAS inhibitor for heme biosynthesis studies

Molecular Formula C7H5BrN2
Molecular Weight 197.035
CAS No. 865156-48-5
Cat. No. B592049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromoimidazo[1,5-a]pyridine
CAS865156-48-5
Molecular FormulaC7H5BrN2
Molecular Weight197.035
Structural Identifiers
SMILESC1=CN2C=NC=C2C=C1Br
InChIInChI=1S/C7H5BrN2/c8-6-1-2-10-5-9-4-7(10)3-6/h1-5H
InChIKeyMMDCOOMHHPUECK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromoimidazo[1,5-a]pyridine Overview


7-Bromoimidazo[1,5-a]pyridine is a monobrominated heteroaromatic compound with a molecular weight of 197.03 g/mol and the formula C₇H₅BrN₂ . The compound features a core imidazo[1,5-a]pyridine scaffold, a privileged structure in medicinal chemistry, with a bromine atom specifically positioned at the 7-position. This strategic placement of the bromine provides a versatile synthetic handle for diversification via cross-coupling reactions [1] and defines its utility as a key intermediate in the discovery of novel kinase inhibitors .

Br
Position-specific bromine handle for cross-coupling diversification
Sc
Privileged imidazo[1,5-a]pyridine scaffold for kinase inhibitor discovery
GSK
Reported utility in GSK-3β inhibitor programs; enables IMID 1 series synthesis

Unique Role of 7-Bromo Substitution


The specific placement of the bromine atom at the 7-position on the imidazo[1,5-a]pyridine core is the primary determinant of its unique chemical and biological behavior, rendering generic substitution with other regioisomers like 6-bromo or 8-bromo derivatives, or with alternative halogen analogs, scientifically invalid. This regiochemistry dictates the compound's electronic distribution and steric environment, which in turn controls its reactivity in crucial synthetic transformations [1] and its binding affinity in biological systems. As demonstrated in the development of GSK-3β inhibitors, the 7-bromo isomer is a specific and essential building block, directly enabling the synthesis of potent lead compounds that other isomers simply cannot produce [1].

7-Bromo regioisomer Required for Vilsmeier-Haack route to 1-carboxamide (IMID 1) series
6-Bromo or 8-Bromo isomer 6-Br isomer leads to 3-carboxamide (IMID 2) series; pharmacophore may shift
Specific electronic/steric profile Regiochemistry governs kinase binding orientation and synthetic reactivity
Alternative halogen (Cl, F) or position Reactivity and biological target engagement may differ; requires validation

7-Bromoimidazo[1,5-a]pyridine Quantitative Comparison


GSK-3β Inhibitor Synthesis

7-Bromoimidazo[1,5-a]pyridine is a validated and documented starting material in the synthesis of novel imidazo[1,5-a]pyridine-3-carboxamide (IMID 2) GSK-3β inhibitors, providing a direct route to potent compounds [1]. In contrast, the 6-bromo isomer was utilized in a separate, parallel synthetic route to access related derivatives [2]. While both isomers are functional, the 7-bromo isomer is specifically required for the Vilsmeier–Haack reaction to produce the key 1-carboxamide intermediate, a step not directly applicable to the 6-bromo isomer.

Synthetic pathway
Head-to-head
7-Br → IMID 1 series via Vilsmeier-Haack; 6-Br → IMID 2 series
Regiochemistry determines accessible chemical space
Buonfiglio et al. 2020, Scheme 1 vs. Scheme 2
GSK-3β Inhibitor Kinase Drug Discovery Medicinal Chemistry

CNS Permeability Advantage

The 7-bromoimidazo[1,5-a]pyridine scaffold was selected as a starting point for a medicinal chemistry program specifically aimed at improving CNS permeability while maintaining GSK-3β inhibition [1]. The resulting IMID 1 and IMID 2 core compounds, derived from this scaffold, showed favorable CNS drug-like properties, with the lead compound 16 from the program exhibiting a Papp of 37.500 × 10⁻⁶ cm/s and an Efflux Ratio (ER) of 0.856 [2]. This demonstrates the scaffold's suitability for CNS-targeted drug discovery, a key differentiator from many other heterocyclic building blocks.

CNS permeability
Reported
Papp = 37.500 × 10⁻⁶ cm/s, ER = 0.856
Reported favorable brain penetration profile for derived lead
MDCK-MDR1 assay, 10 μM; lead compound 16
CNS Permeability ADME Properties Neurological Disorders

Lipophilicity Among Regioisomers

The lipophilicity of a compound, often expressed as LogP, is a critical physicochemical property influencing ADME profiles. The calculated LogP for 7-bromoimidazo[1,5-a]pyridine is reported as 2.09680 (or XLogP3 = 2.5) . This value is identical to the calculated LogP for both the 6-bromo and 8-bromo isomers. While this suggests similar overall hydrophobicity, it underscores that differences in biological activity and synthetic utility among these isomers stem from their distinct three-dimensional electronic and steric structures, not from simple bulk lipophilicity.

Lipophilicity
Class-level inference
6-,7-,8-Br isomers: calc. LogP 2.09680
Activity differences arise from electronic/steric factors, not bulk LogP
Data to verify; supplier-calculated values
Physicochemical Properties LogP Drug-likeness

7-Bromoimidazo[1,5-a]pyridine Applications


CNS-Penetrant Kinase Inhibitor Optimization

7-Bromoimidazo[1,5-a]pyridine is the optimal building block for medicinal chemistry programs focused on developing brain-penetrant kinase inhibitors, particularly for targets like GSK-3β. Its documented use in creating lead compounds with favorable Papp and low efflux ratios [1] provides a validated starting point, reducing the risk of late-stage ADME failure commonly associated with CNS drug discovery. This is a direct advantage over other heterocyclic scaffolds (like the INDZ core) which have shown poor CNS permeability [1].

Imidazopyridine-1-carboxamide Synthesis

This compound is specifically required for the synthesis of the imidazo[1,5-a]pyridine-1-carboxamide (IMID 1) series of GSK-3β inhibitors [2]. The 7-bromo isomer is the correct starting material for the Vilsmeier-Haack reaction to install the 1-carboxamide group, a synthetic step that is not applicable to the 6-bromo isomer. Substitution with the 6-bromo isomer would lead to the 3-carboxamide (IMID 2) series, a different set of chemical entities with potentially different biological profiles [2].

Palladium-Catalyzed Cross-Coupling

The bromine atom at the 7-position serves as a robust and versatile handle for generating diverse compound libraries via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings [3]. The imidazo[1,5-a]pyridine core itself is a well-known ligand scaffold for these reactions [4], and the 7-bromo derivative is a prime substrate for exploring new chemical space, as demonstrated in the synthesis of advanced GSK-3β inhibitors [5].

Selective ALAS Inhibition

7-Bromoimidazo[1,5-a]pyridine is a known inhibitor of the enzyme aminolevulinic acid synthetase (ALAS) . Its selective inhibition of ALAS has been characterized in both plant and bacterial systems, making it a useful tool compound for biochemical and cellular studies of heme biosynthesis . This application provides a defined and differentiated use case distinct from its role as a general synthetic intermediate.

Application
Selection Property
Validation Focus
CNS-penetrant kinase inhibitor optimization
Scaffold supporting brain penetration (Papp/ER profile)
Verify CNS permeability in target kinase assays
Imidazopyridine-1-carboxamide library synthesis
Regiochemistry for Vilsmeier-Haack 1-carboxamide installation
Confirm correct isomer identity by NMR/HPLC
Palladium-catalyzed cross-coupling diversification
Bromo substituent as versatile coupling handle
Coupling efficiency with aryl/heteroaryl boronic acids
Heme biosynthesis enzyme inhibition studies
Reported selective ALAS inhibition
Confirm ALAS inhibition in biochemical assay

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